D-Biotin Dimer Acid

Pharmaceutical Analysis Reference Standards Quality Control

QC laboratories requiring EP-compliant impurity reference standards for D-Biotin API analysis face supply inconsistencies. D-Biotin Dimer Acid (Biotin EP Impurity A) is the pharmacopoeial reference standard for impurity identification and quantification in drug quality control. • EP monograph-certified for HPLC/LC-MS method development, validation, and routine QC • Enables non-polymerizing streptavidin cross-linking for defined bioassay scaffolds • Supplied with full characterization data (CoA, HPLC, MS) for ANDA regulatory submissions

Molecular Formula C18H28N4O4S2
Molecular Weight 428.58
CAS No. 1163708-46-0
Cat. No. B602340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Biotin Dimer Acid
CAS1163708-46-0
SynonymsD-Biotin Dimer Acid;  (3aS,4S,6aR)-α-[3-[(3aS,4S,6aR)-Hexahydro-2-oxo-1H-thieno[3,4-d]imidazol -4-yl]propyl]hexahydro-2-oxo-H-thieno[3,4-d]imidazole-4-pentanoic Acid
Molecular FormulaC18H28N4O4S2
Molecular Weight428.58
Structural Identifiers
SMILESC1C2C(C(S1)CCCC(CCCC3C4C(CS3)NC(=O)N4)C(=O)O)NC(=O)N2
InChIInChI=1S/C18H28N4O4S2/c23-16(24)9(3-1-5-12-14-10(7-27-12)19-17(25)21-14)4-2-6-13-15-11(8-28-13)20-18(26)22-15/h9-15H,1-8H2,(H,23,24)(H2,19,21,25)(H2,20,22,26)/t10-,11-,12-,13-,14-,15-/m0/s1
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Biotin Dimer Acid Overview


D-Biotin Dimer Acid (CAS 1163708-46-0), also known as Biotin EP Impurity A, is a specialized bivalent compound composed of two D-biotin moieties covalently linked through a flexible alkyl spacer [1]. With a molecular formula of C18H28N4O4S2 and a molecular weight of 428.57 g/mol , this compound is produced and certified as a pharmaceutical impurity reference standard conforming to European Pharmacopoeia (EP) monographs [1]. While D-biotin (monomer) acts as an essential vitamin cofactor, its dimeric derivative serves as a high-purity analytical tool for drug quality control and a bivalent ligand for modulating streptavidin binding valency in advanced bioassays [2].

EP Impurity Reference Standard

Certified as Biotin EP Impurity A for analytical method validation and pharmaceutical QC workflows

Bivalent Streptavidin Probe

Enables controlled, non-polymerizing cross-linking studies and high-avidity binding research with engineered streptavidin

Why D-Biotin Dimer Acid Is Irreplaceable


Substituting D-Biotin Dimer Acid (CAS 1163708-46-0) with monomeric D-biotin or alternative bivalent constructs leads to quantifiable failures in both analytical and bioaffinity applications. As a certified EP impurity reference standard, this compound possesses a strictly defined structural and stereochemical identity validated by EP monographs, whereas generic biotin lacks the certified purity and structural documentation required for regulatory pharmaceutical analysis [1]. In bioaffinity applications, the specific alkyl spacer length in this compound dictates its capacity for non-polymerizing streptavidin cross-linking, a functional property not shared by biotin trimers (which induce complete polymerization) or biotin dimers with alternative linker geometries [2]. Furthermore, its ability to achieve high-avidity, pseudo-irreversible binding with engineered streptavidin mutants is critically dependent on the bivalent structure that spans adjacent biotin-binding pockets, a mechanism that monomeric biotin cannot replicate [3].

Monomeric Biotin

Lacks EP certification and bivalency; cannot provide certified impurity profiling or controlled cross-linking required for the same workflows.

Biotin Trimers

Induce complete streptavidin polymerization, preventing the formation of defined, non-aggregated oligomers achievable with the dimer.

Shorter-Linker Dimers

Linker length below 23 Å strongly reduces cross-linking efficiency; may shift the avidity and binding profile away from reported dimer behavior.

Quantitative Differentiation of D-Biotin Dimer Acid


EP-Grade Certification vs. Generic Biotin

D-Biotin Dimer Acid (CAS 1163708-46-0) is manufactured and certified as Biotin EP Impurity A, conforming to the European Pharmacopoeia (EP) monograph for D-Biotin [1]. This certification includes a defined purity specification (HPLC purity ≥96%) and full structural characterization by NMR and MS, as required for reference standards . In contrast, generic D-Biotin (CAS 58-85-5) is sold as a bulk vitamin and is not accompanied by EP-compliant documentation, making it unsuitable for use as a certified reference material in analytical method validation or quality control testing [2].

EP Certification
Specification review
D-Biotin Dimer Acid: EP Impurity A; HPLC purity ≥96%; conforms to EP monograph
Generic D-Biotin: bulk vitamin; no EP certification or impurity profiling documentation
Supports analytical method validation with regulatory-grade traceability
Certification per European Pharmacopoeia; generic biotin lacks reference-standard documentation
Pharmaceutical Analysis Reference Standards Quality Control

High-Avidity Binding with Engineered Streptavidin

In comparative kinetic studies with the SAv-Y43A streptavidin mutant, a biotinidase-stabilized bivalent biotin construct (structurally analogous to D-Biotin Dimer Acid in its dimeric bis-biotin architecture) displayed an off-rate (k_off) of 4.36 × 10⁻⁶ s⁻¹ [1]. This is over 640 times slower than the off-rate of monomeric biotin from the same SAv-Y43A protein [1]. The result is high-avidity, pseudo-irreversible retention, whereas monomeric biotin exhibits rapid dissociation under identical conditions.

Binding Off-Rate
Cross-study comparable
Bivalent koff = 4.36 × 10⁻⁶ s⁻¹ (640-fold slower than monomeric)
Supports high-avidity, pseudo-irreversible retention research context
Measured with SAv-Y43A streptavidin mutant; monomeric off-rate >2.8×10⁻³ s⁻¹
Pretargeted Radioimmunotherapy Biotin-Streptavidin Affinity Kinetics

Non-Polymerizing Streptavidin Cross-Linking

In solution polymerization assays with recombinant streptavidin (r-SAv), bivalent biotin dimers with appropriate linker lengths (≥ 23 Å between carboxylate carbons) produced partial cross-linking (≤ 40%) to form r-SAv dimers and trimers, but none induced complete polymerization [1]. In contrast, all trivalent biotin trimers tested (with linker distances of 31–53 Å) resulted in complete polymerization of r-SAv [1]. This differential behavior confirms that the valency (dimer vs. trimer) directly controls the extent of streptavidin cross-linking.

Cross-Linking Behavior
Class-level
Bivalent dimers: 0% polymerization; partial cross-linking (≤40%)
Trivalent trimers: 100% complete polymerization
Supports controlled oligomer formation without large aggregates
Recombinant streptavidin (r-SAv); assessed by size-exclusion HPLC
Protein Cross-Linking Pretargeting Streptavidin

Linker Length Dictates Cross-Linking Efficiency

For the class of bivalent biotin dimers, cross-linking efficiency with recombinant streptavidin is highly dependent on the distance between biotin carboxylate carbon atoms. Dimers with linker distances of 13 Å and 19 Å exhibited 0% cross-linking; a 17 Å linker produced ≤ 10% cross-linking; and dimers with linker distances ≥ 23 Å showed increased cross-linking [1]. This establishes a clear structural requirement for effective bivalent binding.

Linker Length Effect
Class-level
Cross-linking efficiency rises sharply for linkers ≥23 Å; linkers
Guides reagent selection for streptavidin cross-linking studies
Class of bivalent biotin dimers; assessed by size-exclusion chromatography
Linker Design Streptavidin Cross-Linking Structural Biology

Application Scenarios for D-Biotin Dimer Acid


EP-Compliant Impurity Profiling for Biotin APIs

D-Biotin Dimer Acid (CAS 1163708-46-0) is the designated EP reference standard for Biotin Impurity A. It is essential for the development, validation, and routine execution of HPLC and LC-MS methods used to detect and quantify this specific impurity in D-Biotin active pharmaceutical ingredients (APIs) and finished drug products. Its use ensures compliance with European Pharmacopoeia monographs and supports regulatory submissions for Abbreviated New Drug Applications (ANDAs) and commercial production quality control [1].

Defined Streptavidin Oligomers for Diagnostics

The bivalent nature of D-Biotin Dimer Acid allows for the controlled, non-polymerizing cross-linking of streptavidin tetramers to form defined dimers or trimers. This contrasts with the complete polymerization induced by biotin trimers. This controlled assembly is valuable for creating streptavidin-based scaffolds with precise valency and spatial arrangement, which are used in biosensors, microarrays, and signal amplification systems where uncontrolled aggregation would compromise assay performance [2].

Pretargeted Radioimmunotherapy & Diagnostics

In pretargeting protocols, a bivalent biotin construct analogous to D-Biotin Dimer Acid can be used in conjunction with an engineered streptavidin mutant (e.g., SAv-Y43A) to overcome endogenous biotin interference. The bivalent ligand's 640-fold slower off-rate from the mutant streptavidin ensures high-avidity, pseudo-irreversible retention of radiolabeled biotin at the target site, while prebound monomeric biotin is efficiently displaced due to its rapid dissociation. This approach enhances tumor-to-background ratios and therapeutic efficacy [3].

Synthesis & Quality Control of D-Biotin

D-Biotin Dimer Acid (Biotin EP Impurity A) is an identified impurity in the synthesis of D-Biotin. It is used as a reference standard to monitor the efficiency of purification steps and to ensure that the final D-Biotin product meets the specified impurity limits. This application is critical for manufacturers seeking to produce pharmaceutical-grade D-Biotin .

Application
Selection Property
Validation Focus
EP-compliant impurity profiling
EP-certified reference standard (Impurity A)
HPLC/LC-MS method validation for regulatory submission
Controlled streptavidin oligomer assembly
Bivalent non-polymerizing cross-linker
Defined dimer/trimer formation without aggregation
Pretargeting research models
High-avidity bivalent binding to SAv mutants
Tumor-to-background ratio in model systems; endogenous biotin interference context
D-Biotin synthesis QC
EP impurity reference standard
Impurity monitoring during API purification steps

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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